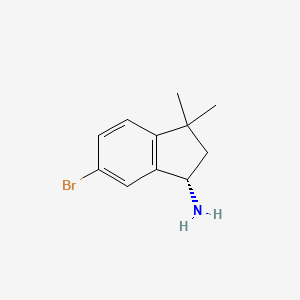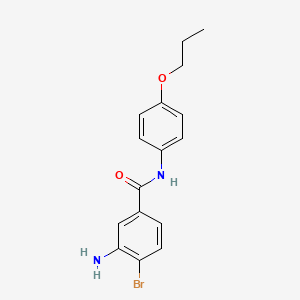
3-amino-4-bromo-N-(4-propoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-4-bromo-N-(4-propoxyphenyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly due to their therapeutic properties. This compound is characterized by the presence of an amino group, a bromine atom, and a propoxyphenyl group attached to the benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-bromo-N-(4-propoxyphenyl)benzamide typically involves multi-step reactions. One common method starts with the nitration of a suitable benzene derivative, followed by reduction to introduce the amino group. Bromination is then carried out to introduce the bromine atom at the desired position. The final step involves the acylation of the amino group with 4-propoxybenzoic acid under appropriate conditions .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized using continuous flow processes. These processes allow for better control over reaction conditions, leading to higher yields and purity. Microreactor systems are often employed to determine kinetic parameters and optimize reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-amino-4-bromo-N-(4-propoxyphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Hydrogen derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-amino-4-bromo-N-(4-propoxyphenyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-amino-4-bromo-N-(4-propoxyphenyl)benzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-amino-4-methoxybenzamide: Similar structure but with a methoxy group instead of a propoxy group.
3-amino-4-bromo-N-(4-methoxyphenyl)benzamide: Similar structure but with a methoxy group instead of a propoxy group.
3-amino-4-bromo-N-(4-fluorophenyl)benzamide: Similar structure but with a fluorine atom instead of a propoxy group
Uniqueness
3-amino-4-bromo-N-(4-propoxyphenyl)benzamide is unique due to the presence of the propoxy group, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C16H17BrN2O2 |
|---|---|
Molecular Weight |
349.22 g/mol |
IUPAC Name |
3-amino-4-bromo-N-(4-propoxyphenyl)benzamide |
InChI |
InChI=1S/C16H17BrN2O2/c1-2-9-21-13-6-4-12(5-7-13)19-16(20)11-3-8-14(17)15(18)10-11/h3-8,10H,2,9,18H2,1H3,(H,19,20) |
InChI Key |
UVLDDWNESBLITL-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


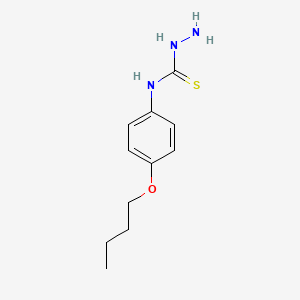
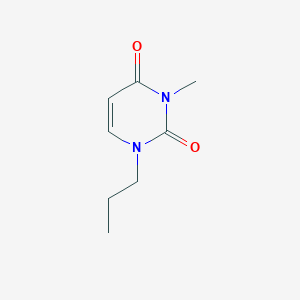
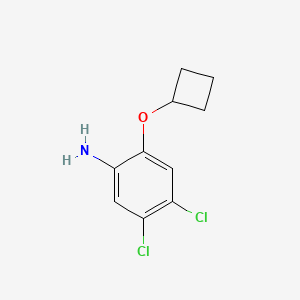
![tert-Butyl (1S,4S)-4-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12993574.png)
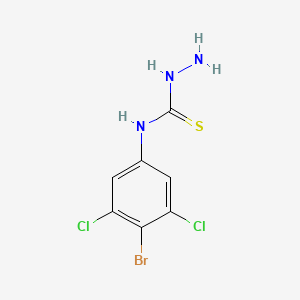
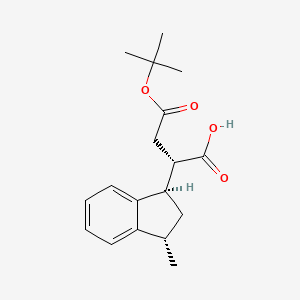
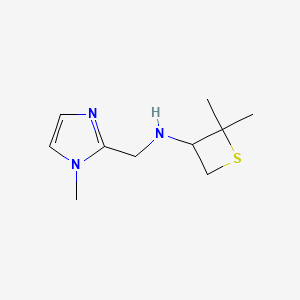


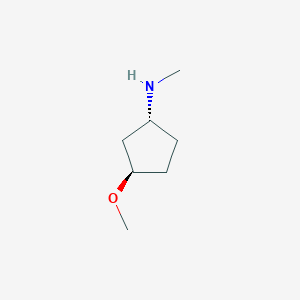

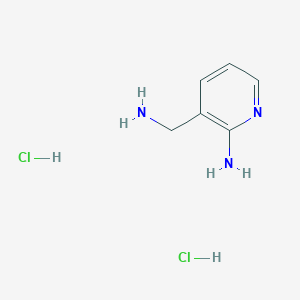
![4-Fluoro-3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B12993620.png)
